2-Nitropyridine

Vue d'ensemble

Description

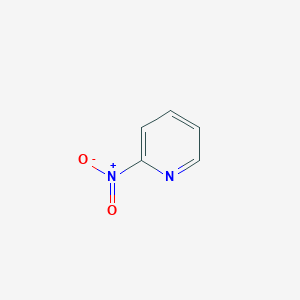

2-Nitropyridine is an organic compound with the molecular formula C5H4N2O2. It is a derivative of pyridine, where a nitro group is attached to the second position of the pyridine ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other chemical compounds .

Applications De Recherche Scientifique

Pharmaceutical Applications

2-Nitropyridine and its derivatives have been extensively studied for their potential pharmaceutical applications:

- Antiviral Agents : Research has shown that this compound derivatives exhibit activity against HIV-1 reverse transcriptase and various strains of SARS coronavirus. These compounds act as inhibitors, providing a pathway for the development of new antiviral drugs .

- Antifungal Activity : Some studies indicate that this compound can serve as an antifungal agent, inhibiting the growth of fungal pathogens and thus contributing to agricultural applications .

- Genotoxicity Studies : While exploring its therapeutic potential, researchers have also noted the genotoxic effects of this compound derivatives. These effects are attributed to DNA damage caused by interference with enzymes involved in DNA replication, raising concerns about their safety in drug development .

Agricultural Applications

The compound has been utilized in agriculture for its growth-regulating properties:

- Plant Growth Regulators : this compound is used to regulate plant growth rates, enhancing crop yields. Its application in agricultural practices highlights its importance in improving food production efficiency .

Material Science Applications

In materials science, this compound plays a role in developing advanced materials:

- Nonlinear Optical Materials : The compound has been investigated for its potential use in photonics, particularly as a component in organic nonlinear optical (NLO) materials. These materials are crucial for applications such as frequency doubling through second-harmonic generation (SHG) .

Data Table: Summary of Applications

| Application Area | Specific Uses | References |

|---|---|---|

| Pharmaceuticals | Antiviral agents, antifungal agents | |

| Agriculture | Plant growth regulators | |

| Material Science | Nonlinear optical materials |

Case Study 1: Antiviral Activity

A study published in Nature demonstrated that specific derivatives of this compound could inhibit HIV-1 reverse transcriptase effectively. The research involved synthesizing various derivatives and testing their efficacy against viral replication. Results indicated that certain modifications to the nitro group enhanced antiviral activity significantly.

Case Study 2: Agricultural Impact

Research conducted at the Norwegian University of Science and Technology explored the use of this compound as a plant growth regulator. Field trials showed that crops treated with this compound exhibited improved growth rates and resistance to environmental stressors compared to untreated controls.

Mécanisme D'action

Target of Action

2-Nitropyridine primarily targets the respiratory system . It is a toxic compound that can cause chronic effects . .

Mode of Action

It is known that the reaction of pyridine and substituted pyridines with n2o5 in an organic solvent gives the n-nitropyridinium ion .

Biochemical Pathways

It is known that from 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .

Result of Action

It is known that this compound is a toxic compound that can cause chronic effects .

Action Environment

It is known that this compound is a combustible compound , suggesting that its stability and action may be influenced by factors such as temperature and exposure to flame.

Analyse Biochimique

Biochemical Properties

It is known that the nitro group in 2-Nitropyridine can participate in coordination interactions such as hydrogen bonding and metal chelation This makes this compound capable of interacting with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It is known that the nitro group in this compound can migrate from the 1-position to the 3-position by a [1,5] sigmatropic shift This could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules

Temporal Effects in Laboratory Settings

It is known that this compound has a melting point between 35 and 40 degrees Celsius This suggests that it may have good stability under normal laboratory conditions

Dosage Effects in Animal Models

It is known that this compound has acute toxicity Therefore, it is plausible that high doses could have toxic or adverse effects

Metabolic Pathways

It is known that this compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Nitropyridine can be synthesized through the nitration of pyridine. One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, which forms the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of nitrating agents such as nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled conditions to ensure high yields and purity. The reaction is typically carried out at elevated temperatures to facilitate the nitration process .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Nitropyridine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst.

Substitution: Ammonia (NH3), various amines, and appropriate solvents.

Major Products Formed:

Reduction: 2-Aminopyridine.

Substitution: Various substituted pyridines depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

- 3-Nitropyridine

- 4-Nitropyridine

- 2-Aminopyridine

- 2-Chloropyridine

Comparison: 2-Nitropyridine is unique due to the position of the nitro group, which influences its reactivity and the types of reactions it can undergo. For example, 3-nitropyridine and 4-nitropyridine have the nitro group at different positions, leading to variations in their chemical behavior and applications. 2-Aminopyridine and 2-chloropyridine, on the other hand, have different substituents at the second position, which also affects their reactivity and uses .

Activité Biologique

2-Nitropyridine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with a nitro group (-NO₂) positioned at the second carbon. This structural feature significantly influences its reactivity and biological activity. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the aromatic ring, making it a suitable candidate for various chemical reactions, including nucleophilic substitutions.

Pharmacological Activities

The biological activities of this compound have been investigated in several studies, revealing its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that compounds containing a nitro group showed enhanced activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were notably low, suggesting potent antimicrobial action .

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| This compound | 12 | E. coli |

| 15 | S. aureus |

2. Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This inhibition is believed to occur through the modulation of signaling pathways involved in inflammation, such as the NF-kB pathway .

3. Anticancer Activity

The anticancer potential of this compound derivatives has been explored extensively. A recent study found that certain derivatives exhibited cytotoxic effects against cancer cell lines, including breast and colon cancer cells. The mechanism of action involves the induction of apoptosis and cell cycle arrest at the G2/M phase .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound Derivative A | 10 | MCF-7 (Breast) |

| 8 | HT-29 (Colon) |

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Interactions: The nitro group enhances electrophilicity, facilitating interactions with nucleophilic sites in biomolecules.

- Inhibition of Enzymatic Activity: Studies suggest that this compound can inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and nitric oxide synthase (NOS) .

- Induction of Oxidative Stress: Some studies indicate that this compound may induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies

Several case studies highlight the biological implications of this compound:

- Case Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of various nitro-containing compounds against resistant bacterial strains, concluding that this compound derivatives exhibited superior activity compared to traditional antibiotics .

- Anti-inflammatory Effects in vivo : In an animal model, administration of a this compound derivative resulted in reduced inflammation markers in serum and tissue samples following induced arthritis, showcasing its potential therapeutic application in inflammatory diseases .

Propriétés

IUPAC Name |

2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2/c8-7(9)5-3-1-2-4-6-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTDBMHJSBSAOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00878766 | |

| Record name | 2-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00878766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15009-91-3, 56778-64-4 | |

| Record name | Pyridine, 2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015009913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056778644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-NITROPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00878766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-NITROPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Nitropyridine?

A1: this compound has the molecular formula C5H4N2O2 and a molecular weight of 124.10 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Several studies report spectroscopic data for this compound, including FT-Raman, FTIR [, ], and electronic absorption spectra []. These analyses provide insights into the vibrational frequencies, functional group identification, and electronic transitions within the molecule.

Q3: How can this compound be synthesized?

A3: One approach involves the oxidation of 2-aminopyridine using hydrogen peroxide []. Another method utilizes the nitration of trimethylstannylpyridines with tetranitromethane or dinitrogen tetroxide []. Researchers have achieved successful nitration of 2-(trimethylstannyl)pyridine, leading to the formation of this compound [].

Q4: How does the solvent influence the reactivity of this compound derivatives?

A4: Research indicates that higher solvent polarity accelerates substitution reactions involving halogeno- and alkoxy-derivatives of this compound, particularly impacting the replacement of substituents in the para or ortho position relative to the nitro group [].

Q5: Can Grignard reagents react with the nitro group in this compound N-oxides?

A5: Unexpectedly, alkyl Grignard reagents can undergo 1,2-addition to the nitro group of this compound N-oxides. This reaction leads to the formation of 2-[alkyl(hydroxy)amino]pyridine N-oxides. Subsequent treatment with NaBH4/FeCl3 can further convert these products into 2-(alkylamino)pyridine N-oxides [].

Q6: What is unique about the reaction of 3-bromo-4-nitropyridine with amines?

A6: Instead of the two expected products, the reaction of 3-bromo-4-nitropyridine with amines yields three products. The major product arises from an unexpected nitro-group migration, particularly favored in polar aprotic solvents [].

Q7: Can this compound be used in catalytic applications?

A7: Yes, this compound, alongside triflic anhydride, has proven effective in mediating C-N bond formation. This methodology enables the synthesis of diverse benzimidazoles, pyridoimidazoles, and benzthiazoles, highlighting the catalytic potential of this compound in organic synthesis [].

Q8: How do structural modifications of nitropyridinecarboxamides impact their anticoccidial activity?

A8: Research on nitropyridinecarboxamides reveals that the presence of at least one hydrogen atom adjacent to the nitro group is crucial for anticoccidial activity []. Introduction of a methyl group adjacent to the carboxamide group can enhance this activity. Notably, 5- and 6-methyl-2-nitropyridine-4-carboxamides display potent anticoccidial activity, comparable to the parent compound [].

Q9: Are there structure-activity relationships for the anti-trichomonal activity of nitropyridines?

A9: Studies on 2-nitropyridines and 3-nitroimidazo[1,2-a]pyridines revealed some SAR trends for anti-trichomonal activity. While some 2-nitropyridines showed weak activity against Trichomonas fetus, only 3-nitroimidazo[1,2-a]pyridines with electroneutral carboxylic acid amide groups exhibited pronounced, albeit selective, activity against trichomonads [].

Q10: Are there challenges in scaling up the synthesis of nitropyridines due to stability concerns?

A10: Yes, the synthesis of compounds like 4-nitropyridine, a key intermediate in medicinal chemistry, involves the potentially explosive 4-nitropyridine N-oxide as an intermediate. Continuous flow methodology has been employed to minimize the accumulation of this hazardous intermediate and allow for safer scale-up of 4-nitropyridine synthesis [].

Q11: Have computational methods been used to study this compound derivatives?

A11: Yes, computational studies, including ab initio Hartree-Fock and density functional theory calculations, have been performed on this compound derivatives. These studies have investigated molecular structures, energies, vibrational frequencies of different conformations, and the impact of basis sets on predicted properties [, ].

Q12: What analytical techniques are used to characterize this compound and its derivatives?

A12: Various analytical methods are employed for the characterization and quantification of this compound and its derivatives. These include:

- Spectroscopic Techniques: FT-Raman, FTIR [, ], and electronic absorption spectroscopy [] are used for structural elucidation and identification of functional groups.

- Nuclear Magnetic Resonance (NMR): 1H NMR and 2D NMR techniques help determine the structure and investigate reaction mechanisms [].

- Mass Spectrometry (MS): MS is used for molecular weight determination and identification of fragments [, , ].

- Chromatographic Techniques: High-performance liquid chromatography (HPLC) is employed for separation, purification, and analysis of this compound derivatives [, ]. Gas chromatography coupled with mass spectrometry (GC-MS) assists in identifying reaction products [].

Q13: What are the known toxicological effects of 5-bromo-2-nitropyridine?

A13: 5-bromo-2-nitropyridine, used in pharmaceutical and pesticide synthesis, is known to be toxic. Exposure through skin contact or inhalation can lead to methemoglobinemia, hemolytic anemia, rhabdomyolysis, acute renal failure, and delayed encephalopathy [].

Q14: What are some historical milestones in the research of nitropyridines?

A14: Early research on nitropyridines focused on their synthesis and reactivity, establishing fundamental understanding of their chemical behavior. The discovery of the anticoccidial activity of 5-nitronicotinamide marked a significant milestone [], leading to the development of related compounds with improved pharmacological properties. Further research has explored the use of nitropyridines in diverse applications, including catalysis and materials science.

Q15: What are some examples of cross-disciplinary applications of this compound and its derivatives?

A15: this compound and its derivatives find applications in various fields:

- Medicinal Chemistry: Synthesis of anticoccidial agents [, ], potential chemotherapeutic agents against trichomonads and amoebas [], and inhibitors of vascular endothelial growth factor receptor-2 kinase [].

- Organic Synthesis: Utilized as reagents and catalysts in C-N bond formation reactions for the synthesis of heterocycles like benzimidazoles and benzthiazoles [].

- Materials Science: Incorporation into polymers like polyimides to modify properties like solubility, thermal stability, and optical transparency [].

Q16: How does the position of the nitro group on the pyridine ring affect its reactivity?

A16: The position of the nitro group significantly influences the reactivity of nitropyridines. For instance, this compound N-oxides exhibit different reactivities compared to their 3- and 4-substituted counterparts [, ]. This difference arises from the electronic effects of the nitro group and its interaction with the nitrogen atom in the pyridine ring.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.